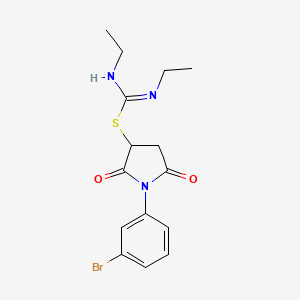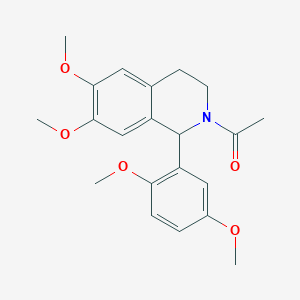
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as ADN-1184, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADN-1184 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation.
Wirkmechanismus
ADN-1184 acts as a non-competitive antagonist of the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation. By blocking the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, ADN-1184 reduces the excitotoxicity and oxidative stress caused by excessive glutamate release, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ADN-1184 has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. ADN-1184 also reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
ADN-1184 has several advantages for lab experiments. It has a high affinity for the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor and is selective for the NR2B subunit, which is predominantly expressed in the forebrain regions involved in learning and memory. ADN-1184 also has good solubility and stability in water and can be easily administered to animals. However, one limitation of ADN-1184 is its low bioavailability, which may require higher doses or alternative administration routes for effective therapeutic applications.
Zukünftige Richtungen
ADN-1184 has several potential future directions for research and development. It has been suggested that ADN-1184 may have therapeutic applications in other neurological and psychiatric disorders such as epilepsy, addiction, and post-traumatic stress disorder (PTSD). Further studies are needed to investigate the long-term safety and efficacy of ADN-1184 in humans. Additionally, the development of more potent and selective 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of ADN-1184 involves the reaction of 1-amino-3-adamantanol with 1-naphthyl isocyanate, followed by the nitration of the resulting product with nitric acid. The final step involves the reaction of the nitro compound with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid to yield ADN-1184. The overall yield of the synthesis is reported to be 17%.
Wissenschaftliche Forschungsanwendungen
ADN-1184 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. ADN-1184 has also been investigated for its potential in treating depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-N-naphthalen-1-yl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23(25-20-7-3-5-18-4-1-2-6-19(18)20)22-21(28(30)31)14-27(26-22)24-11-15-8-16(12-24)10-17(9-15)13-24/h1-7,14-17H,8-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQPHUGDCQVBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC=CC6=CC=CC=C65)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
